An In-depth Technical Guide to the Physical and Chemical Properties of 2-Phenyl-1-butanol
An In-depth Technical Guide to the Physical and Chemical Properties of 2-Phenyl-1-butanol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core physical and chemical properties of 2-Phenyl-1-butanol. The information is presented to support research, scientific analysis, and drug development activities. All quantitative data is summarized in structured tables for ease of comparison, and detailed experimental protocols for key analytical methods are provided.
Physical Properties
Table 1: Physical Properties of Phenylbutanol Isomers
| Property | 2-Phenyl-1-butanol (C₁₀H₁₄O) | 1-Phenyl-1-butanol | 2-Phenyl-2-butanol | 4-Phenyl-1-butanol |
| Molecular Formula | C₁₀H₁₄O[1] | C₁₀H₁₄O[2] | C₁₀H₁₄O[3][4][5] | C₁₀H₁₄O |
| Molecular Weight | 150.22 g/mol [1][3] | 150.22 g/mol [2] | 150.22 g/mol [3][5] | 150.22 g/mol |
| Boiling Point | No data found | 170 °C / 100 mmHg[2] | 107-108 °C / 20 mmHg[4][5] | 140-142 °C / 14 mmHg |
| Melting Point | No data found | 16 °C[2] | -5 °C[4][5] | No data found |
| Density | No data found | 0.98 g/mL[2] | 0.977 g/mL at 25 °C[3][4] | 0.985-0.988 g/mL at 20 °C |
| CAS Number | 2035-94-1, 89104-46-1[1] | 614-14-2[2] | 1565-75-9[3] | 3360-41-6 |
Solubility:
The solubility of 2-Phenyl-1-butanol is dictated by the interplay between its hydrophobic phenyl and butyl groups and its hydrophilic hydroxyl group. While specific quantitative solubility data for 2-Phenyl-1-butanol is scarce, it is expected to be sparingly soluble in water and soluble in common organic solvents. For instance, its isomer, 2-phenyl-2-butanol, is described as having limited water solubility but is significantly soluble in organic solvents like ethanol, ether, and chloroform[6].
Spectroscopic Data
Spectroscopic analysis is crucial for the structural elucidation and identification of 2-Phenyl-1-butanol. While a complete set of spectral data with peak assignments was not found within the provided search results, the key spectroscopic techniques and expected features are outlined below.
Table 2: Key Spectroscopic Data for 2-Phenyl-1-butanol
| Spectroscopic Technique | Expected Key Features |
| ¹H NMR | Signals corresponding to aromatic protons, the methine proton adjacent to the phenyl group, the diastereotopic methylene protons of the CH₂OH group, the methylene protons of the ethyl group, and the methyl protons. |
| ¹³C NMR | Peaks for the aromatic carbons, the methine carbon, the methylene carbon of the CH₂OH group, and the carbons of the ethyl group. |
| IR Spectroscopy | A broad absorption band in the region of 3200-3600 cm⁻¹ due to the O-H stretching of the alcohol, C-H stretching bands for the aromatic and aliphatic protons, and C=C stretching bands for the aromatic ring. |
| Mass Spectrometry | A molecular ion peak (M⁺) at m/z = 150, and characteristic fragmentation patterns including the loss of water (M-18) and benzylic cleavage. |
Chemical Properties and Reactions
2-Phenyl-1-butanol, as a primary alcohol, undergoes a variety of chemical transformations that are fundamental to organic synthesis. Key reactions include its synthesis, oxidation, esterification, and dehydration.
Synthesis of 2-Phenyl-1-butanol
A common synthetic route to 2-Phenyl-1-butanol involves the reduction of 2-phenylbutanoic acid or its corresponding ester.
Experimental Protocol: Reduction of 2-Phenylbutanoic Acid A detailed experimental protocol for this specific synthesis was not found in the search results. However, a general procedure would involve the dropwise addition of a solution of 2-phenylbutanoic acid in an anhydrous ether (like diethyl ether or THF) to a stirred suspension of a reducing agent, such as lithium aluminum hydride (LiAlH₄), in the same solvent, typically at reduced temperatures. The reaction would then be quenched, followed by an aqueous workup and purification of the product.
Oxidation to 2-Phenylbutanal
As a primary alcohol, 2-Phenyl-1-butanol can be oxidized to the corresponding aldehyde, 2-phenylbutanal, using mild oxidizing agents like Pyridinium Chlorochromate (PCC).
Experimental Protocol: Oxidation with Pyridinium Chlorochromate (PCC) To a solution of 2-Phenyl-1-butanol in dichloromethane (CH₂Cl₂), Pyridinium Chlorochromate (PCC) is added, often adsorbed on a solid support like celite to facilitate workup[2]. The reaction mixture is stirred at room temperature until the starting material is consumed, as monitored by thin-layer chromatography (TLC). The mixture is then filtered, and the solvent is evaporated to yield the crude 2-phenylbutanal, which can be further purified by distillation or chromatography.
Fischer Esterification
2-Phenyl-1-butanol can react with a carboxylic acid, such as acetic acid, in the presence of an acid catalyst to form an ester, in this case, 2-phenylbutyl acetate. This equilibrium reaction is known as the Fischer esterification.
Experimental Protocol: Fischer Esterification A mixture of 2-Phenyl-1-butanol and an excess of acetic acid is heated to reflux in the presence of a catalytic amount of a strong acid, such as sulfuric acid (H₂SO₄)[1][7]. To drive the equilibrium towards the product, water is often removed as it is formed, for example, by using a Dean-Stark apparatus. After the reaction is complete, the mixture is cooled, and the ester is isolated by extraction and purified by distillation.
Experimental Methodologies for Physical Property Determination
The following are general experimental protocols for determining the key physical properties of a liquid organic compound like 2-Phenyl-1-butanol.
Table 3: Experimental Protocols for Physical Property Determination
| Property | Experimental Protocol |
| Boiling Point | Micro-boiling point determination: A small amount of the liquid is placed in a test tube with an inverted capillary tube. The setup is heated, and the temperature at which a rapid stream of bubbles emerges from the capillary and then just ceases upon cooling is recorded as the boiling point. Distillation method: The liquid is heated in a distillation apparatus, and the temperature at which the vapor pressure of the liquid equals the atmospheric pressure and the liquid actively boils is recorded. |
| Melting Point | Not applicable for a liquid at room temperature. For solids, a small amount of the powdered sample is packed into a capillary tube and heated in a melting point apparatus. The temperature range from the first appearance of liquid to the complete melting of the solid is recorded. |
| Density | A known volume of the liquid is accurately measured using a volumetric flask or a pycnometer. The mass of this volume is then determined using an analytical balance. The density is calculated by dividing the mass by the volume. |
| Solubility | Qualitative: A small amount of the solute (2-Phenyl-1-butanol) is added to a test tube containing the solvent (e.g., water, ethanol). The mixture is agitated, and the miscibility is observed. Quantitative: A saturated solution is prepared by adding an excess of the solute to the solvent and allowing it to equilibrate. A known volume of the saturated solution is then carefully removed, and the solvent is evaporated. The mass of the remaining solute is measured, and the solubility is expressed as grams of solute per 100 mL or 100 g of solvent. |
References
- 1. community.wvu.edu [community.wvu.edu]
- 2. organic-synthesis.com [organic-synthesis.com]
- 3. Fischer Esterification-Typical Procedures - operachem [operachem.com]
- 4. 2-PHENYL-2-BUTANOL CAS#: 1565-75-9 [m.chemicalbook.com]
- 5. 1565-75-9 CAS MSDS (2-PHENYL-2-BUTANOL) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 6. solubilityofthings.com [solubilityofthings.com]
- 7. public.websites.umich.edu [public.websites.umich.edu]
